molecular formula C20H19NO5 B12283662 N-Fmoc-(S)-cleonin

N-Fmoc-(S)-cleonin

Cat. No.: B12283662
M. Wt: 353.4 g/mol
InChI Key: YWTNVBOLBKOBKO-QGZVFWFLSA-N
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Description

N-Fmoc-(S)-cleonin: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(S)-cleonin typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-(S)-cleonin is unique due to its specific structure and the stability of the Fmoc group under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the sequential addition of amino acids is required .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclopropyl)acetic acid

InChI

InChI=1S/C20H19NO5/c22-18(23)17(20(25)9-10-20)21-19(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,21,24)(H,22,23)/t17-/m1/s1

InChI Key

YWTNVBOLBKOBKO-QGZVFWFLSA-N

Isomeric SMILES

C1CC1([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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